2-(Benzylamino)-N-cyclohexylbenzamide

Antithrombotic Factor Xa Coagulation

2-(Benzylamino)-N-cyclohexylbenzamide (CAS 1380589-73-0, molecular formula C20H24N2O, MW 308.4 g/mol) is an ortho-substituted 2-aminobenzamide derivative bearing N-cyclohexyl and N-benzyl substituents. The compound is catalogued in ChEMBL (CHEMBL2321937) and PubChem (CID and has been investigated as an antithrombotic agent with a reported differentiation profile of efficacy comparable to warfarin and aspirin but with attenuated bleeding time prolongation.

Molecular Formula C20H24N2O
Molecular Weight 308.4 g/mol
Cat. No. B13084585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylamino)-N-cyclohexylbenzamide
Molecular FormulaC20H24N2O
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C2=CC=CC=C2NCC3=CC=CC=C3
InChIInChI=1S/C20H24N2O/c23-20(22-17-11-5-2-6-12-17)18-13-7-8-14-19(18)21-15-16-9-3-1-4-10-16/h1,3-4,7-10,13-14,17,21H,2,5-6,11-12,15H2,(H,22,23)
InChIKeyBOKBMBCNPSSNRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzylamino)-N-cyclohexylbenzamide for Antithrombotic Research: Chemical Identity, Procurement Baseline, and Structural Context


2-(Benzylamino)-N-cyclohexylbenzamide (CAS 1380589-73-0, molecular formula C20H24N2O, MW 308.4 g/mol) is an ortho-substituted 2-aminobenzamide derivative bearing N-cyclohexyl and N-benzyl substituents [1]. The compound is catalogued in ChEMBL (CHEMBL2321937) and PubChem (CID 60149257) and has been investigated as an antithrombotic agent with a reported differentiation profile of efficacy comparable to warfarin and aspirin but with attenuated bleeding time prolongation [2]. It is commercially available from specialty chemical suppliers (≥95% purity) for research use only . The structural architecture places it within the broader class of N-cyclohexylbenzamide derivatives, which have also been explored as 11β-HSD1 inhibitors and gastrointestinal motility stimulants [3].

Why N-Cyclohexylbenzamide Analogs Cannot Simply Replace 2-(Benzylamino)-N-cyclohexylbenzamide in Antithrombotic Screening Cascades


Within the 2-aminobenzamide chemotype, subtle variations in N-substitution produce divergent pharmacological profiles that preclude generic interchange. The presence of the ortho-benzylamino group in 2-(benzylamino)-N-cyclohexylbenzamide confers a distinct molecular recognition pattern at the S1 and S4 pockets of factor Xa, where the N-benzyl phenyl ring occupies the S1 pocket via lipophilic interaction, and the amino NH forms a hydrogen bond with Gly-219 (1.8 Å) [1]. By contrast, the unsubstituted parent 2-amino-N-cyclohexylbenzamide lacks this S1 occupancy, and N-cyclohexylbenzamide entirely lacks the 2-amino functionality required for S1/S4 engagement. Among 23 analogs tested in the same series, compounds with identical core scaffolds but different N-substituents exhibited antithrombotic protection ranging from 10% to 48% and bleeding time increases from 17% to 100%, demonstrating that efficacy and safety margins are exquisitely sensitive to the benzylamino substitution pattern [1]. Substitution of this compound with a generic N-cyclohexylbenzamide or a differently substituted 2-aminobenzamide would therefore yield unpredictable and likely non-equivalent results in coagulation assays.

Quantitative Comparative Evidence for 2-(Benzylamino)-N-cyclohexylbenzamide vs. Clinical Antithrombotics and In-Class Analogs


Antithrombotic Protection vs. Warfarin with Attenuated Prothrombin Time Prolongation

In a subacute (3-day) oral dosing model in mice at 30 μmol/kg, 2-(benzylamino)-N-cyclohexylbenzamide (compound 8g) provided 48% antithrombotic protection, comparable to warfarin at 50% protection under identical conditions. However, the prothrombin time (PT) for 8g was 11.2 minutes, versus 118.2 minutes for warfarin—a 10.6-fold difference—indicating a substantially lower systemic anticoagulant burden at near-equivalent antithrombotic efficacy [1].

Antithrombotic Factor Xa Coagulation

Bleeding Time Profile vs. Aspirin After Single-Dose Oral Administration

After a single 1-hour oral dose at 30 μmol/kg in mice, 2-(benzylamino)-N-cyclohexylbenzamide (8g) exhibited 40% antithrombotic protection with only a 23% increase in tail bleeding time. Under identical conditions, aspirin provided 37±3% protection but caused a 100±20% increase in bleeding time—a 4.3-fold greater prolongation of bleeding for similar antithrombotic efficacy [1].

Antiplatelet Hemostasis Bleeding risk

Head-to-Head Superiority Over Closest In-Class 2-Aminobenzamide Analogs on Combined Efficacy–Safety Index

Among the 23 2-aminobenzamide derivatives evaluated, 2-(benzylamino)-N-cyclohexylbenzamide (8g) was the only compound combining ≥40% antithrombotic protection with a bleeding time increase below 25%. Direct comparators within the same series included: 8h (40% protection, 59% BT increase), 8i (40%, 60% BT), 8j (40%, 75% BT), and 8s (40%, 100% BT). All other compounds with ≥40% efficacy showed BT increases ranging from 59% to 100% [1]. The LD50 for 8g was >2000 mg/kg, consistent with the broader series [1].

Structure-activity relationship Bleeding time 2-Aminobenzamide series

Molecular Docking: Distinct S1/S4 Binding Mode vs. Betrixaban

In silico docking against the factor Xa crystal structure revealed a binding mode for 8g in which the N-benzyl phenyl ring occupies the S1 pocket and the amino NH forms a hydrogen bond with Gly-219 carbonyl (1.8 Å). In comparison, betrixaban engages the S1 pocket via its pyridine ring and forms a Gly-219 hydrogen bond at 2.1 Å. The benzylamino S1 engagement in 8g replaces the chloro-pyridine interaction of betrixaban, providing a structurally distinct pharmacophore for S1 occupancy [1].

Factor Xa docking S1 pocket Structure-based design

Subacute Bleeding Time vs. Aspirin After 3-Day Repeat Dosing

After 3 days of oral treatment at 30 μmol/kg/day, 2-(benzylamino)-N-cyclohexylbenzamide (8g) produced a 9.0% increase in bleeding time from baseline, while aspirin at its optimal antithrombotic dose caused a 100±20% increase. The corresponding antithrombotic protection was 42% for 8g versus 37±3% for aspirin [1]. This is consistent with the acute (1 h) data and demonstrates that the attenuated bleeding profile is maintained upon repeat dosing.

Repeat-dose tolerability Subacute bleeding Safety margin

Physicochemical and Structural Differentiation from Unsubstituted N-Cyclohexylbenzamide

2-(Benzylamino)-N-cyclohexylbenzamide (MW 308.4, CLogP ~4.36, 2 HBD, 2 HBA, tPSA 41.13 Ų, 5 rotatable bonds) [1] differs substantially from the unsubstituted N-cyclohexylbenzamide (MW 203.29, C13H17NO, 1 HBD, 1 HBA) [2]. The additional benzylamino group adds a second aromatic ring, increases molecular complexity (23 vs. 15 heavy atoms), and introduces a secondary amine capable of forming an additional hydrogen bond. These differences are non-trivial for target engagement: the benzylamino substituent was shown to be essential for S1 pocket occupancy in factor Xa docking studies [3].

Physicochemical properties Structural comparator Drug-likeness

Optimal Research and Procurement Application Scenarios for 2-(Benzylamino)-N-cyclohexylbenzamide Based on Quantitative Differentiation Evidence


Antithrombotic Efficacy Screening with Reduced Hemostatic Confounding

In murine thrombosis models (e.g., FeCl₃-induced carotid artery thrombosis or venous stasis), researchers require a tool compound that produces measurable antithrombotic protection without the extreme PT prolongation of warfarin or the marked bleeding tendency of aspirin. The quantitative evidence demonstrates that 2-(benzylamino)-N-cyclohexylbenzamide (8g) delivers 48% protection with a PT of 11.2 min (vs. 118.2 min for warfarin) and only a 23% BT increase (vs. 100% for aspirin) . This profile makes it suitable as a positive control or reference compound in studies where bleeding-related mortality or model dropout would otherwise compromise statistical power.

Structure-Based Design of Factor Xa Inhibitors with a Benzylamino S1 Pharmacophore

Medicinal chemistry teams pursuing factor Xa inhibitors with intellectual property freedom to operate may use 2-(benzylamino)-N-cyclohexylbenzamide as a scaffold-hopping starting point. Docking evidence shows that its N-benzyl group occupies the S1 pocket with a Gly-219 H-bond distance of 1.8 Å, distinct from the chloro-pyridine S1 engagement of betrixaban (2.1 Å) . The compound provides a synthetically accessible core (one-step from 2-amino-N-cyclohexylbenzamide via benzylation) around which S4-pocket optimization can be performed through parallel chemistry on the cyclohexylamide or benzylamino moieties.

In Vitro–In Vivo Correlation Studies for Antithrombotic Lead Optimization

The compound's availability at 95% purity from specialty vendors and its documented oral activity in mice make it suitable as a reference standard for establishing in vitro–in vivo correlation (IVIVC) models in antithrombotic drug discovery. Researchers can benchmark their novel series against 8g using the same ex vivo assays (antithrombotic protection %, bleeding time, PT) and compare performance on the efficacy–safety trade-off curve established in the published data, where 8g defines the upper-left quadrant (high protection, low bleeding) .

Chemical Biology Probe for Dissecting Coagulation vs. Platelet Pathways

The mechanistic evidence—comparable antithrombotic efficacy to both warfarin (a vitamin K antagonist affecting coagulation factor synthesis) and aspirin (a cyclooxygenase inhibitor affecting platelet aggregation) but with markedly lower PT and bleeding time than either—suggests 8g may operate through a pathway distinct from both reference agents . This makes the compound a valuable chemical biology probe for pathway deconvolution experiments aimed at identifying antithrombotic mechanisms that spare hemostasis.

Quote Request

Request a Quote for 2-(Benzylamino)-N-cyclohexylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.